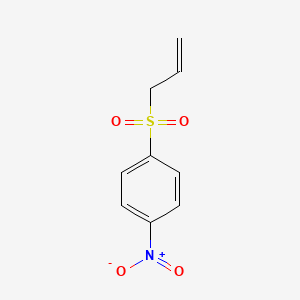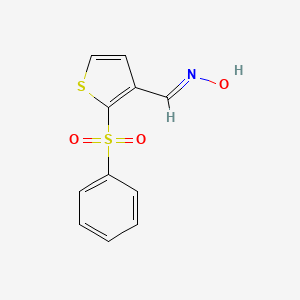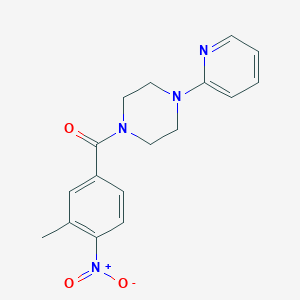
4-bromo-N-(2-fluoro-5-nitrophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(2-fluoro-5-nitrophenyl)benzamide, also known as GSK-3 inhibitor VIII, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. It is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Mechanism of Action
4-bromo-N-(2-fluoro-5-nitrophenyl)benzamide is a potent inhibitor of 4-bromo-N-(2-fluoro-5-nitrophenyl)benzamide. 4-bromo-N-(2-fluoro-5-nitrophenyl)benzamide is a serine/threonine kinase that is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of 4-bromo-N-(2-fluoro-5-nitrophenyl)benzamide by 4-bromo-N-(2-fluoro-5-nitrophenyl)benzamide leads to the activation of various signaling pathways that are regulated by 4-bromo-N-(2-fluoro-5-nitrophenyl)benzamide, such as the Wnt/β-catenin pathway, the PI3K/Akt pathway, and the NF-κB pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-N-(2-fluoro-5-nitrophenyl)benzamide depend on the specific research application. In general, inhibition of 4-bromo-N-(2-fluoro-5-nitrophenyl)benzamide by 4-bromo-N-(2-fluoro-5-nitrophenyl)benzamide leads to the activation of various signaling pathways that are regulated by 4-bromo-N-(2-fluoro-5-nitrophenyl)benzamide. This can lead to various effects such as inhibition of cancer cell growth, improvement of cognitive function, and improvement of glucose metabolism and insulin signaling.
Advantages and Limitations for Lab Experiments
The advantages of using 4-bromo-N-(2-fluoro-5-nitrophenyl)benzamide in lab experiments include its potent inhibition of 4-bromo-N-(2-fluoro-5-nitrophenyl)benzamide, its specificity for 4-bromo-N-(2-fluoro-5-nitrophenyl)benzamide, and its ability to activate various signaling pathways that are regulated by 4-bromo-N-(2-fluoro-5-nitrophenyl)benzamide. The limitations of using 4-bromo-N-(2-fluoro-5-nitrophenyl)benzamide in lab experiments include its potential toxicity and the need for appropriate controls to ensure the specificity of its effects.
Future Directions
There are several future directions for the research on 4-bromo-N-(2-fluoro-5-nitrophenyl)benzamide, including:
1. Development of Novel Inhibitors: There is a need for the development of more potent and specific inhibitors of 4-bromo-N-(2-fluoro-5-nitrophenyl)benzamide that can be used in various research applications.
2. Clinical Trials: The potential applications of 4-bromo-N-(2-fluoro-5-nitrophenyl)benzamide inhibitors such as 4-bromo-N-(2-fluoro-5-nitrophenyl)benzamide in the treatment of cancer, neurodegenerative diseases, and diabetes need to be further explored in clinical trials.
3. Mechanistic Studies: The mechanisms underlying the effects of 4-bromo-N-(2-fluoro-5-nitrophenyl)benzamide inhibitors such as 4-bromo-N-(2-fluoro-5-nitrophenyl)benzamide need to be further elucidated to better understand their potential applications in various research fields.
4. Combination Therapies: The potential of combining 4-bromo-N-(2-fluoro-5-nitrophenyl)benzamide inhibitors such as 4-bromo-N-(2-fluoro-5-nitrophenyl)benzamide with other drugs or therapies needs to be explored to improve their efficacy and reduce potential side effects.
In conclusion, 4-bromo-N-(2-fluoro-5-nitrophenyl)benzamide is a potent inhibitor of 4-bromo-N-(2-fluoro-5-nitrophenyl)benzamide that has potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound in various research fields.
Synthesis Methods
The synthesis of 4-bromo-N-(2-fluoro-5-nitrophenyl)benzamide involves the reaction of 4-bromo-2-fluoroaniline with 5-nitroanthranilic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified by recrystallization to obtain the final compound.
Scientific Research Applications
4-bromo-N-(2-fluoro-5-nitrophenyl)benzamide has been used in various scientific research applications, including:
1. Cancer Research: 4-bromo-N-(2-fluoro-5-nitrophenyl)benzamide is involved in the regulation of various signaling pathways that are dysregulated in cancer. Inhibition of 4-bromo-N-(2-fluoro-5-nitrophenyl)benzamide by 4-bromo-N-(2-fluoro-5-nitrophenyl)benzamide has been shown to inhibit cancer cell growth and induce apoptosis in cancer cells.
2. Neurodegenerative Diseases: 4-bromo-N-(2-fluoro-5-nitrophenyl)benzamide is involved in the regulation of various signaling pathways that are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Inhibition of 4-bromo-N-(2-fluoro-5-nitrophenyl)benzamide by 4-bromo-N-(2-fluoro-5-nitrophenyl)benzamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
3. Diabetes: 4-bromo-N-(2-fluoro-5-nitrophenyl)benzamide is involved in the regulation of glucose metabolism and insulin signaling. Inhibition of 4-bromo-N-(2-fluoro-5-nitrophenyl)benzamide by 4-bromo-N-(2-fluoro-5-nitrophenyl)benzamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
properties
IUPAC Name |
4-bromo-N-(2-fluoro-5-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrFN2O3/c14-9-3-1-8(2-4-9)13(18)16-12-7-10(17(19)20)5-6-11(12)15/h1-7H,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBRXFHGUNOQAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(2-fluoro-5-nitrophenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-methylpiperazine](/img/structure/B5798109.png)
![1-(thieno[3,2-b][1]benzothien-2-ylcarbonyl)piperidine](/img/structure/B5798115.png)
![3-[2-(2-isopropyl-5-methylphenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5798123.png)
![methyl 2-[(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)amino]benzoate](/img/structure/B5798125.png)



![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-thiophenecarboxamide](/img/structure/B5798154.png)




![3-[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]-2-(4-fluorophenyl)acrylonitrile](/img/structure/B5798179.png)